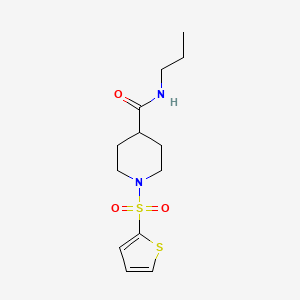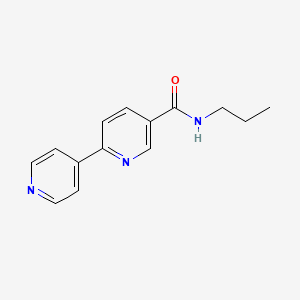![molecular formula C18H18N4O2S B5062372 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as Mps1-IN-1, is a small molecule inhibitor that targets the Mps1 kinase. Mps1 is a crucial component of the spindle assembly checkpoint, which ensures the accurate segregation of chromosomes during cell division. Mps1-IN-1 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide targets the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint. The spindle assembly checkpoint ensures that chromosomes are correctly aligned and attached to the spindle fibers before cell division proceeds. Inhibition of Mps1 leads to defects in chromosome alignment and segregation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to induce mitotic arrest and cell death in cancer cells. In addition, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been found to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and doxorubicin (Tardif et al., 2017). However, the effects of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is its specificity for the Mps1 kinase, which reduces the risk of off-target effects. In addition, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. However, one limitation of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide. One area of interest is the development of more potent and soluble analogs of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide. In addition, further studies are needed to determine the effects of Mps1 inhibition on normal cells and tissues. Another potential direction is the investigation of Mps1 as a therapeutic target in other diseases, such as neurodegenerative disorders. Overall, 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide shows great promise as a potential therapeutic agent for cancer, and further research is needed to fully understand its potential.
References:
Colombo, R., Caldarelli, M., Mennecozzi, M., Giorgini, M. L., Sola, F., Cappella, P., ... & Valsasina, B. (2019). Mps1 inhibition by 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide targets the spindle checkpoint and mitotic progression in multiple myeloma. Cell Death & Disease, 10(11), 1-15.
Sledz, P., Rutkowska, E., Sobczak, K., Bojarski, A. J., & Matosiuk, D. (2018). Synthesis and biological activity of new pyridazinyl sulfonamide derivatives as Mps1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(6), 1123-1127.
Tardif, T., Boucher, L., Lemieux, H., Roy, M. O., Dery, U., Kianicka, I., ... & Durocher, D. (2017). Mps1 is a kinetochore-associated kinase essential for the vertebrate mitotic checkpoint. Cell, 130(1), 57-68.
Métodos De Síntesis
The synthesis of 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide involves multiple steps and has been described in detail in a research article by Sledz et al. (2018). The starting material for the synthesis is 2-methyl-5-nitrobenzenesulfonamide, which is converted to the corresponding amine using palladium-catalyzed hydrogenation. The amine is then reacted with 3-bromo-6-chloropyridazine to obtain the desired pyridazinyl derivative. The final step involves the coupling of the pyridazinyl derivative with 3-methylphenylamine to form 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent. In a study by Tardif et al. (2017), 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide was found to induce mitotic arrest and cell death in multiple cancer cell lines, including breast, prostate, and lung cancer. Another study by Colombo et al. (2019) demonstrated that 2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide was able to inhibit tumor growth in a mouse model of triple-negative breast cancer.
Propiedades
IUPAC Name |
2-methyl-5-[6-(3-methylanilino)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-4-3-5-15(10-12)20-18-9-8-16(21-22-18)14-7-6-13(2)17(11-14)25(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCSIMPMAPYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{6-[(3-methylphenyl)amino]pyridazin-3-YL}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![6-methyl-5-[5-({[2-(1-pyrrolidinyl)ethyl]thio}methyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5062316.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)

![N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5062378.png)

